molecular formula C8H7BrN4 B11737891 6-(4-bromo-1H-imidazol-1-yl)pyridin-2-amine

6-(4-bromo-1H-imidazol-1-yl)pyridin-2-amine

Cat. No.: B11737891
M. Wt: 239.07 g/mol
InChI Key: WXRFJVSWYYNTED-UHFFFAOYSA-N
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Description

6-(4-bromo-1H-imidazol-1-yl)pyridin-2-amine is a heterocyclic compound that features both an imidazole and a pyridine ring. The presence of a bromine atom on the imidazole ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromo-1H-imidazol-1-yl)pyridin-2-amine typically involves the reaction of 4-bromo-1H-imidazole with 2-aminopyridine. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromo-1H-imidazol-1-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the imidazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.

    Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-(4-bromo-1H-imidazol-1-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-bromo-1H-imidazol-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. The imidazole and pyridine rings can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-bromo-1H-imidazol-1-yl-2,5-d2)pyridin-3-amine
  • 4-bromo-1-(pyrimidin-2-yl)-1H-imidazol-2-amine
  • 5-(4-bromo-1H-imidazol-1-yl-2,5-d2)pyridin-2-amine

Uniqueness

6-(4-bromo-1H-imidazol-1-yl)pyridin-2-amine is unique due to the specific positioning of the bromine atom and the combination of the imidazole and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

6-(4-bromoimidazol-1-yl)pyridin-2-amine

InChI

InChI=1S/C8H7BrN4/c9-6-4-13(5-11-6)8-3-1-2-7(10)12-8/h1-5H,(H2,10,12)

InChI Key

WXRFJVSWYYNTED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N2C=C(N=C2)Br)N

Origin of Product

United States

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